molecular formula C8H8ClNO2 B8812515 N-hydroxy-4-methoxybenzenecarboximidoyl chloride

N-hydroxy-4-methoxybenzenecarboximidoyl chloride

Cat. No. B8812515
M. Wt: 185.61 g/mol
InChI Key: RWYJLUIRTJBSDS-UHFFFAOYSA-N
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Patent
US03983246

Procedure details

By the method of Example I-B, 43.6 g of methoxybenzaldoxime in 510 ml of ether was treated with 21.0 g of nitrosyl chloride. After removal of the ether, the product oil was triturated with benzene-hexane and crystallized from benzene-hexane. The filtrate from the crystallization was concentrated to about one-third of its original volume and placed in the refrigerator. The solid which formed and the first crop of crystals were combined and recrystallized from hexane-ether to give 13.2 g of 4-methoxybenzohydroximoyl chloride, m.p. 87.5°-89.5°. The ir spectrum was consistent with the assigned structure.
Quantity
43.6 g
Type
reactant
Reaction Step One
Name
nitrosyl chloride
Quantity
21 g
Type
reactant
Reaction Step Two
Name
Quantity
510 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:11]=[CH:10][CH:9]=[CH:8][C:4]=1[CH:5]=[N:6][OH:7].N([Cl:14])=O.CC[O:17][CH2:18]C>>[CH3:18][O:17][C:10]1[CH:11]=[CH:3][C:4]([C:5]([Cl:14])=[N:6][OH:7])=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
43.6 g
Type
reactant
Smiles
COC1=C(C=NO)C=CC=C1
Step Two
Name
nitrosyl chloride
Quantity
21 g
Type
reactant
Smiles
N(=O)Cl
Step Three
Name
Quantity
510 mL
Type
reactant
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the ether
CUSTOM
Type
CUSTOM
Details
the product oil was triturated with benzene-hexane
CUSTOM
Type
CUSTOM
Details
crystallized from benzene-hexane
CUSTOM
Type
CUSTOM
Details
The filtrate from the crystallization
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to about one-third of its original volume
CUSTOM
Type
CUSTOM
Details
The solid which formed
CUSTOM
Type
CUSTOM
Details
recrystallized from hexane-ether

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C(=NO)Cl)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 13.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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